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molecular formula C9H6ClNO2 B3055143 N-methyl-4-chlorophthalimide CAS No. 63197-17-1

N-methyl-4-chlorophthalimide

Cat. No. B3055143
M. Wt: 195.6 g/mol
InChI Key: DCFSQEWFDPNDPQ-UHFFFAOYSA-N
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Patent
US06528663B1

Procedure details

An appropriately equipped glass reaction vessel was charged with 186.5 grams (1 mole) of 4-chlorotetrahydrophthalic anhydride and heated to 150° C. under nitrogen. Methylamine gas (32 grams, 1.03 mole) was then introduced to the reaction vessel subsurface over 30 minutes. The reaction mixture was then heated for 3 hours at 180° C. The product was then distilled to give N-methyl-4-chlorophthalimide in approximately 95% yield.
Quantity
186.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=O)[CH:4]2[CH2:3]1)=[O:7].[CH3:13][NH2:14]>>[CH3:13][N:14]1[C:9](=[O:8])[C:4]2=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=[C:5]2[C:6]1=[O:7]

Inputs

Step One
Name
Quantity
186.5 g
Type
reactant
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An appropriately equipped glass reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated for 3 hours at 180° C
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled

Outcomes

Product
Name
Type
product
Smiles
CN1C(C=2C(C1=O)=CC(=CC2)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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